molecular formula C19H20Cl3N3O4S2 B413217 ETHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B413217
M. Wt: 524.9g/mol
InChI Key: YVEHDNADUDYTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene ring, a furoylamino group, and a trichloroethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Furoylamino Group: The furoylamino group is introduced via an amide coupling reaction between a furoic acid derivative and an amine.

    Attachment of the Trichloroethylamine Moiety: The trichloroethylamine moiety is attached through a nucleophilic substitution reaction, where a trichloroethylamine derivative reacts with an appropriate leaving group on the benzothiophene ring.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzothiophene ring or the furoylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of ETHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

ETHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological or material properties.

Properties

Molecular Formula

C19H20Cl3N3O4S2

Molecular Weight

524.9g/mol

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H20Cl3N3O4S2/c1-2-28-16(27)13-10-6-3-4-8-12(10)31-15(13)24-18(30)25-17(19(20,21)22)23-14(26)11-7-5-9-29-11/h5,7,9,17H,2-4,6,8H2,1H3,(H,23,26)(H2,24,25,30)

InChI Key

YVEHDNADUDYTKZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CO3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

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